

Spectroscopic Data for 6-Aminoisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminoisoquinolin-1(2H)-one

Cat. No.: B1524380

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **6-Aminoisoquinolin-1(2H)-one** (CAS No: 216099-46-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with comparative data from analogous structures to offer a robust analytical framework for this important pharmaceutical intermediate.

Introduction: The Significance of 6-Aminoisoquinolin-1(2H)-one

6-Aminoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its isoquinolinone core is a privileged scaffold found in numerous biologically active molecules, and the presence of a primary amino group at the 6-position provides a versatile handle for synthetic modification. This compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting cancer and neurological disorders.[1]

An understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages predictive models and experimental data from closely related compounds to provide a reliable and scientifically-grounded interpretation.

Compound Profile:

Parameter	Value	Reference
IUPAC Name	6-amino-2H-isoquinolin-1-one	[2]
CAS Number	216099-46-6	[2]
Molecular Formula	C ₉ H ₈ N ₂ O	[2]
Molecular Weight	160.17 g/mol	[2]
Appearance	Light or pale yellow solid	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra for **6-Aminoisoquinolin-1(2H)-one**, along with the rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol (NMR)

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

- Sample Preparation: Dissolve 5-10 mg of **6-Aminoisoquinolin-1(2H)-one** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of exchangeable protons (NH and NH₂).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

- Reference the spectrum to the residual DMSO signal at 2.50 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-220 ppm.
 - Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
- 2D NMR (Optional but Recommended): Acquire COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation) spectra to unambiguously assign all proton and carbon signals.

Predicted ^1H NMR Data (400 MHz, DMSO-d₆)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2 (NH)	~10.5	br s	-	Amide proton, expected to be downfield and broad due to hydrogen bonding and exchange.
H-8	~7.8	d	~8.0	Aromatic proton ortho to the carbonyl group, deshielded.
H-4	~7.2	d	~7.0	Aromatic proton on the pyridinone ring, coupled to H-3.
H-5	~7.0	d	~8.0	Aromatic proton on the benzene ring, coupled to H-8.
H-7	~6.8	dd	~8.0, ~2.0	Aromatic proton ortho to the amino group, shows ortho and meta coupling.
H-3	~6.4	d	~7.0	Aromatic proton on the pyridinone ring, coupled to H-4.
NH ₂	~5.5	br s	-	Primary amine protons, expected to be a

broad singlet due
to exchange.

Predicted ^{13}C NMR Data (100 MHz, DMSO-d₆)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-1 (C=O)	~162	Carbonyl carbon of the lactam.
C-6	~148	Aromatic carbon attached to the electron-donating amino group.
C-4a	~138	Quaternary aromatic carbon at the ring junction.
C-8a	~130	Quaternary aromatic carbon at the ring junction.
C-8	~128	Aromatic CH carbon.
C-4	~125	Aromatic CH carbon on the pyridinone ring.
C-5	~120	Aromatic CH carbon.
C-7	~115	Aromatic CH carbon shielded by the amino group.
C-3	~105	Aromatic CH carbon on the pyridinone ring.

Interpretation and Comparative Analysis

The predicted spectra are based on established principles of NMR spectroscopy. The electron-withdrawing nature of the carbonyl group in the lactam ring will deshield adjacent protons and carbons (e.g., H-8 and C-1). Conversely, the electron-donating amino group at the 6-position will shield ortho and para positions (e.g., C-5 and C-7).

For a comparative perspective, the experimental ^1H NMR spectrum of the related compound, 6-aminoisoquinoline, shows aromatic protons in a similar region. However, the absence of the lactam functionality in 6-aminoisoquinoline results in the lack of the downfield amide proton (H-2) and different chemical shifts for the protons on the heterocyclic ring.

[Click to download full resolution via product page](#)

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **6-Aminoisoquinolin-1(2H)-one** will be characterized by the vibrations of its amide, amine, and aromatic functionalities.

Experimental Protocol (IR)

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is usually presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400 - 3200	N-H stretch	Amine (NH ₂) & Amide (NH)	Two bands expected for the asymmetric and symmetric stretching of the primary amine, and a broader band for the amide N-H, likely involved in hydrogen bonding.
3100 - 3000	C-H stretch	Aromatic	Characteristic C-H stretching of the aromatic rings.
~1650	C=O stretch	Amide (Lactam)	Strong, sharp absorption typical for a cyclic amide carbonyl group.
1620 - 1580	C=C stretch & N-H bend	Aromatic & Amine	Aromatic ring stretching vibrations and the scissoring vibration of the primary amine.
1500 - 1400	C=C stretch	Aromatic	Further characteristic aromatic ring absorptions.
~830	C-H bend	Aromatic	Out-of-plane bending for a 1,2,4-trisubstituted benzene ring.

Interpretation and Comparative Analysis

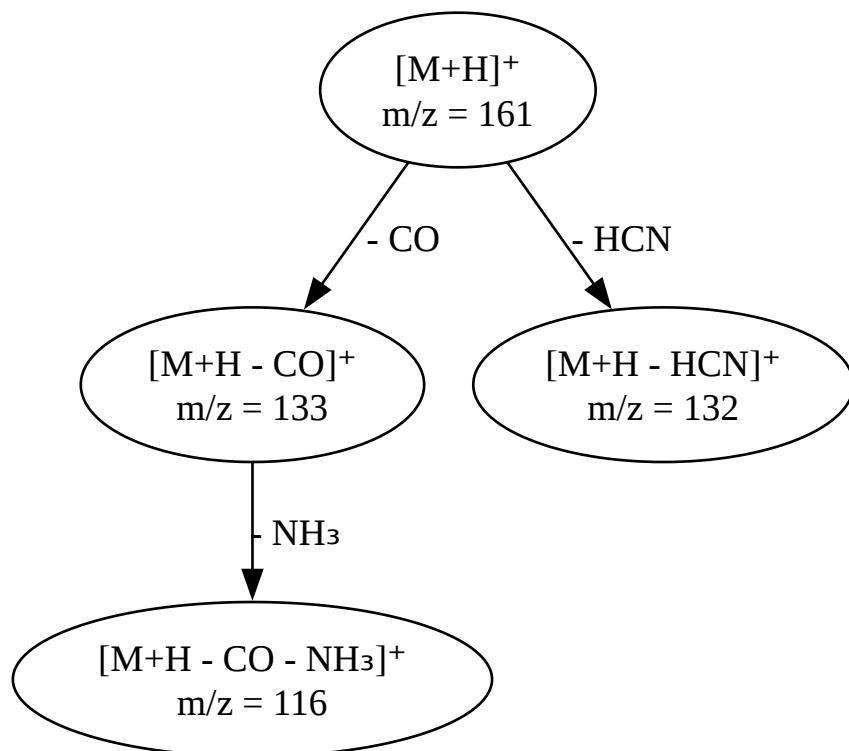
The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) absorption of the lactam at around 1650 cm^{-1} . The region between 3400 and 3200 cm^{-1} will be complex, showing distinct peaks for the primary amine N-H stretches and a broader absorption for the amide N-H.

Comparing with the IR spectrum of isoquinolin-1(2H)-one[3], the key difference would be the appearance of the N-H stretching and bending vibrations from the 6-amino group. The parent isoquinoline lacks both the amide and amine functionalities, and thus its spectrum is much simpler in the N-H and C=O stretching regions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol (MS)


- Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via an electrospray ionization (ESI) source.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Acquisition (Positive Ion Mode):
 - Acquire a full scan mass spectrum to determine the mass of the protonated molecule $[\text{M}+\text{H}]^+$.
 - Perform tandem mass spectrometry (MS/MS) on the $[\text{M}+\text{H}]^+$ ion to induce fragmentation and obtain a product ion spectrum. The collision energy should be ramped to observe a range of fragments.

Predicted Mass Spectral Data

m/z	Ion	Rationale
161.07	$[M+H]^+$	Protonated molecular ion (exact mass of $C_9H_8N_2O$ is 160.06). A patent on the synthesis of this molecule reports an LCMS m/z of 161.1 $[M+H]^+$.
133.07	$[M+H - CO]^+$	Loss of carbon monoxide from the lactam ring, a common fragmentation pathway for such structures.
132.06	$[M+H - HCN]^+$	Loss of hydrogen cyanide.
116.05	$[M+H - CO - NH_3]^+$	Subsequent loss of ammonia from the fragment at m/z 133.

Interpretation of Fragmentation

Upon ESI, **6-Aminoisoquinolin-1(2H)-one** is expected to readily form the protonated molecular ion $[M+H]^+$ at m/z 161. In tandem MS, the most likely initial fragmentation pathway would be the loss of a neutral carbon monoxide molecule from the lactam ring, leading to a fragment ion at m/z 133. Further fragmentation could involve the loss of ammonia or other small neutral molecules. The study of isoquinoline alkaloid fragmentation often reveals complex rearrangements and ring-opening pathways, which could also be at play here.[\[5\]](#)

[Click to download full resolution via product page](#)

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **6-Aminoisoquinolin-1(2H)-one**. The presented NMR, IR, and MS data, derived from established principles and comparative analysis, offer a solid foundation for researchers working with this compound. The key identifying features are the downfield amide proton in ^1H NMR, the lactam carbonyl signal around 162 ppm in ^{13}C NMR, the strong C=O stretch at $\sim 1650\text{ cm}^{-1}$ in the IR spectrum, and a protonated molecular ion at m/z 161 in the mass spectrum. This guide serves as a valuable resource for the identification and structural verification of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline [webbook.nist.gov]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 6-Aminoisoquinolin-1(2H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524380#spectroscopic-data-for-6-aminoisoquinolin-1-2h-one-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com